3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate
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Overview
Description
3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often involve solvents like ethanol or methanol and bases such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved often include signal transduction cascades and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Shares the benzothiazole core but lacks the cyano and naphthoate groups.
3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one: Contains a benzothiazole moiety but differs in the additional quinazoline ring.
Uniqueness
3-[(E)-2-(1,3-Benzothiazol-2-yl)-2-cyano-1-ethenyl]phenyl 1-naphthoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and naphthoate ester enhances its potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C27H16N2O2S |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
[3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H16N2O2S/c28-17-20(26-29-24-13-3-4-14-25(24)32-26)15-18-7-5-10-21(16-18)31-27(30)23-12-6-9-19-8-1-2-11-22(19)23/h1-16H/b20-15+ |
InChI Key |
GASMQDZNFDKFKH-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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